N-butyl-3-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the N-BUTYL Group: The N-BUTYL group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the DIMETHYLSULFAMOYL Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride under suitable conditions.
Formation of the THIOLAN Ring: The thiolan ring can be formed through cyclization reactions involving appropriate thiol and carbonyl compounds.
Industrial Production Methods
Industrial production of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
- N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE can be compared with other benzamide derivatives, such as:
- N-BUTYL-3-(DIMETHYLSULFAMOYL)-BENZAMIDE
- N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(THIOLAN-3-YL)BENZAMIDE
Uniqueness
The uniqueness of N-BUTYL-3-(DIMETHYLSULFAMOYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BENZAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H26N2O5S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-butyl-3-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C17H26N2O5S2/c1-4-5-10-19(15-9-11-25(21,22)13-15)17(20)14-7-6-8-16(12-14)26(23,24)18(2)3/h6-8,12,15H,4-5,9-11,13H2,1-3H3 |
InChI Key |
UUWSNEAHRPCLDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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